The compound known as "PKM2 activator 2," specifically referred to in the literature as a small-molecule activator of pyruvate kinase M2, is designed to enhance the activity of this enzyme, which plays a crucial role in cancer metabolism. Pyruvate kinase M2 is an important metabolic enzyme that exists in two isoforms: the less active pyruvate kinase M2 and the constitutively active pyruvate kinase M1. The activation of pyruvate kinase M2 has been linked to increased glucose consumption and enhanced glycolytic activity, making it a target for cancer therapy.
PKM2 activator 2 is classified as a small-molecule compound that enhances the enzymatic activity of pyruvate kinase M2. It falls under the category of metabolic enzyme activators, specifically targeting the glycolytic pathway in cancer cells. This compound has been synthesized and studied for its potential therapeutic applications in oncology, particularly in enhancing glucose metabolism and suppressing tumor growth.
The synthesis of PKM2 activator 2 involves a multi-step chemical process. For instance, one synthesis method includes a seven-step procedure starting from tert-butyl 3-oxoazetidine-1-carboxylate. The process includes:
The final product, identified as N-[4-[3-benzyl-3-hydroxyazetidin-1-yl]carbonyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, was confirmed through spectral analysis techniques such as proton nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry.
The molecular structure of PKM2 activator 2 features a complex arrangement that includes a sulfonamide group attached to a benzodioxine moiety. The specific interactions within this structure allow it to effectively bind to pyruvate kinase M2 and promote its tetramerization, which is crucial for its enzymatic activity.
Key structural data includes:
The synthesis pathway for PKM2 activator 2 involves several key chemical reactions:
Each reaction step must be carefully controlled to ensure high yields and purity of the final product.
PKM2 activator 2 functions by binding to pyruvate kinase M2, promoting its conversion from a less active dimeric form to an active tetrameric state. This transition significantly enhances the enzyme's catalytic activity, leading to increased conversion of phosphoenolpyruvate and adenosine diphosphate into pyruvate and adenosine triphosphate.
The activation mechanism involves:
Data from studies indicate that compounds like ML-265 exhibit potent activation properties with half-maximum activating concentrations ranging from 70 nM to over 100 nM .
PKM2 activator 2 exhibits several notable physical and chemical properties:
Analyses such as thermogravimetric analysis or differential scanning calorimetry can provide further insights into its thermal stability .
PKM2 activator 2 holds significant potential for various scientific applications:
Pyruvate kinase M2 (PKM2) is a critical glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. Unlike the constitutively active tetrameric PKM1 isoform, PKM2 exists in dynamic equilibrium between highly active tetramers and less active dimers/monomers. This structural plasticity allows PKM2 to function as a metabolic sensor, directing glycolytic intermediates toward biosynthetic pathways in proliferating cells. In pathological states, PKM2 dimerization promotes nuclear translocation, where it acts as a protein kinase and transcriptional coactivator for hypoxia-inducible factor-1α (HIF-1α) and STAT3, driving expression of pro-inflammatory cytokines (IL-1β, IL-6) and metabolic genes. PKM2 overexpression is implicated in neuroinflammation, cancer, sepsis, and renal diseases by fueling aerobic glycolysis (Warburg effect) and immune dysregulation [1] [8] [7].
Pharmacological PKM2 activation stabilizes its tetrameric form, enhancing pyruvate kinase activity and restoring oxidative phosphorylation. This shifts cellular metabolism from anabolic biosynthesis toward ATP generation, reducing accumulation of glycolytic intermediates that drive inflammation. Crucially, tetrameric PKM2 increases extracellular ATP release, which ectonucleotidases convert to adenosine. Adenosine then activates the A2a receptor (A2aR) on immune cells, triggering anti-inflammatory IL-10 production and improving mitochondrial health [2] [3]. In neurodegenerative and autoimmune diseases, this reprogramming suppresses M1 microglial polarization, neuroinflammation, and cytokine storms [1] [8]. Thus, PKM2 activators represent a strategy to correct immunometabolic dysfunction in chronic and acute inflammatory conditions.
Early PKM2 activators included thieno[3,2-b]pyrrole[3,2-d]pyridazinones (e.g., ML-265) and N,N′-diarylsulfonamides (e.g., TEPP-46, DASA-58). These compounds bind the PKM2 subunit interface, stabilizing the active tetramer and suppressing nuclear translocation. However, limitations such as poor solubility (ML-265: logP > 3), chemical instability (aniline metabolites), and racemic mixtures (chiral sulfoxides) hindered therapeutic application. ML-265 required toxic organic solvents (e.g., DMSO) for delivery, precluding clinical translation for ocular or systemic diseases [6]. These challenges drove the design of next-generation activators with improved drug-like properties, culminating in PKM2 activator 2.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7